1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-5-thiophen-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-12(11-7-4-8-19-11)16(14(18)15-13)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZNKAONGPUZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, characterized by its unique structure that combines a benzyl group and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an imidazolidine ring with a benzyl substituent at one position and a thiophene ring at another, which is believed to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class may inhibit specific enzymes involved in critical cellular pathways. For instance, it has been noted that similar compounds can inhibit tankyrase enzymes associated with the Wnt signaling pathway, which is crucial in cancer progression .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies suggest that derivatives of imidazolidine compounds exhibit significant activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .
Study 1: Anticancer Activity
A study investigating the effects of this compound on human cancer cell lines revealed that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. Results indicated an increase in early apoptotic cells upon treatment with the compound .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related imidazolidine derivatives found that compounds similar to this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be between 25 and 100 µg/mL, demonstrating moderate antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Imidazolidine derivative | Moderate | Significant |
| 5-Benzylhydantoin | Hydantoin derivative | Low | Moderate |
| 5-Methylimidazolidine-2,4-dione | Imidazolidine derivative | Moderate | Low |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Activity
The imidazolidine-2,4-dione scaffold is highly modifiable, with substituents dictating biological and chemical behavior. Key analogs and their distinguishing features include:
Table 1: Structural and Functional Comparison of Selected Imidazolidine-2,4-dione Derivatives
Key Observations:
- Thiophene vs. Thiazole Rings: The thiophen-2-yl group in the target compound provides an electron-rich aromatic system, contrasting with thiazole-containing analogs (e.g., ), which exhibit pronounced antimicrobial activity. Thiazole derivatives may offer stronger hydrogen-bonding interactions with microbial targets .
- Benzyl vs.
- Benzylidene vs. Saturated Linkers : Compounds with benzylidene groups (e.g., ) exhibit extended conjugation, which may influence electronic properties and binding affinity .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione typically involves:
- Formation of the imidazolidine-2,4-dione ring system.
- Introduction of the benzyl substituent at the nitrogen atom.
- Attachment of the thiophen-2-yl group at the 5-position of the imidazolidine ring.
This is commonly achieved via cyclization reactions starting from amino acid derivatives or ethylenediamine analogs, followed by functional group modifications.
Base-Catalyzed Cyclization Using Propargylic Ureas
A notable method involves the base-catalyzed intramolecular cyclization of propargylic ureas to form imidazolidin-2-ones, which are structurally related to imidazolidine-2,4-diones. The catalyst used is typically a strong base such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).
- Procedure : Propargylic urea substrates are treated with BEMP in acetonitrile at room temperature.
- Mechanism : Initial isomerization of the triple bond to an allenamide intermediate occurs, followed by intramolecular nucleophilic attack leading to cyclization and formation of the imidazolidine ring.
- Yield : The reaction proceeds rapidly (within minutes to an hour), yielding the cyclic product in moderate to high yields (50-80% depending on substrate and conditions).
- Purification : Products are purified by silica gel chromatography using hexane/ethyl acetate mixtures.
This method is efficient for synthesizing substituted imidazolidin-2-ones and can be adapted for thiophene-substituted derivatives by choosing appropriate starting materials bearing thiophen-2-yl groups.
Reaction of Amino Acids with Isocyanates
Another classical approach involves the reaction of amino acids or amino acid derivatives with phenyl isocyanate or related isocyanates to form imidazolidine-2,4-dione derivatives.
- Starting Materials : Amino acids such as C-phenylglycine or substituted phenylglycines.
- Reaction : The amino acid reacts with phenyl isocyanate under controlled conditions, often followed by acid hydrolysis to yield the imidazolidine-2,4-dione core.
- Substitution : The 5-position substitution is introduced by using amino acids bearing the desired substituent, such as thiophen-2-yl groups.
- Yields and Conditions : This method is well-documented for producing a variety of imidazolidine derivatives with good yields and selectivity.
Modified Procedure Using N-Benzylethylenediamine and Thiophene-2-Carbaldehyde
A specific synthesis of related imidazolidine derivatives involves the condensation of N-benzylethylenediamine with thiophene-2-carbaldehyde in dichloromethane (DCM) at low temperature (0 °C), followed by oxidation with N-bromosuccinimide (NBS).
- Step 1 : Formation of an aminal intermediate by stirring N-benzylethylenediamine and thiophene-2-carbaldehyde in DCM at 0 °C for 30 minutes.
- Step 2 : Addition of NBS and stirring overnight at room temperature to effect oxidation and ring closure.
- Workup : The reaction mixture is quenched with aqueous sodium metabisulfite and sodium hydroxide, followed by extraction and purification via silica gel chromatography.
- Yield : The target compound is obtained in approximately 78% yield.
- Characterization : Confirmed by NMR, IR, and mass spectrometry.
This method provides a direct route to benzyl- and thiophene-substituted imidazolidine derivatives under mild conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Base-catalyzed cyclization of propargylic ureas | Propargylic ureas with thiophene substituent | BEMP (5 mol%) | CH3CN, rt, 1 min to 1 h | 50-80 | Rapid, mild conditions |
| Amino acid + phenyl isocyanate reaction | Amino acids (e.g., phenylglycine derivatives) | Phenyl isocyanate | Acid hydrolysis post-reaction | Moderate to high | Versatile for various substitutions |
| Condensation of N-benzylethylenediamine + thiophene-2-carbaldehyde | N-benzylethylenediamine, thiophene-2-carbaldehyde | NBS oxidation | DCM, 0 °C to rt, overnight | ~78 | Mild, direct synthesis |
| Suzuki coupling + cyclization | Bromothiophene derivatives, boronic acids | Pd catalyst, base | Varies, often reflux | Moderate to good | Allows structural diversity |
Research Findings and Analysis
- The base-catalyzed intramolecular hydroamidation approach using BEMP demonstrates a mechanistically supported pathway involving allenamide intermediates leading to rapid cyclization with low activation barriers (~12.5 kcal/mol), consistent with experimental high yields and short reaction times.
- Amino acid-isocyanate reactions provide a classical and robust method for imidazolidine-2,4-dione synthesis, adaptable to various substituents including thiophene rings, enabling fine-tuning of the compound's properties.
- The condensation and oxidation method using N-benzylethylenediamine and thiophene-2-carbaldehyde offers a straightforward, high-yielding route under mild conditions, suitable for laboratory-scale synthesis.
- Suzuki coupling approaches expand the synthetic toolbox by enabling the introduction of thiophene and other aromatic substituents at late stages, facilitating medicinal chemistry optimization.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione?
The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclocondensation or thiourea intermediate formation. For example, aryl isothiocyanates can react with amines to form thioureas, which are then cyclized under acidic or thermal conditions to yield heterocyclic cores like oxadiazinanes or triazinanes . A similar approach could be adapted for the target compound by substituting appropriate precursors (e.g., thiophen-2-yl derivatives and benzylamine analogs). Optimization of reaction conditions (solvent, catalyst, temperature) is critical to achieving high yields, as demonstrated in analogous syntheses where refluxing in DMF with acid catalysts improved cyclization efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure. For example, thiophenyl protons resonate distinctively at δ 6.8–7.5 ppm, while imidazolidine-dione carbonyls appear near δ 170–175 ppm .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm) and thiophene C-S bonds (~650 cm) .
- UV-Vis : To assess π-conjugation effects from the benzyl and thiophenyl groups, with absorption peaks typically in the 250–300 nm range .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Biological screening should follow a tiered approach:
- In vitro assays : Use cell lines (e.g., cancer, microbial) to test cytotoxicity or growth inhibition. For example, activity against microbial species can be quantified using minimum inhibitory concentration (MIC) assays, as seen in thiazolidin-4-one derivatives .
- Structure-Activity Relationship (SAR) : Compare analogs with modified benzyl or thiophenyl groups to identify critical pharmacophores. Tabulate activity data (e.g., IC, MIC) for systematic SAR analysis .
- Enzyme inhibition studies : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases, oxidases) using fluorometric or calorimetric assays .
Q. What computational methods support the design and optimization of this compound?
Integrate quantum chemical calculations (e.g., DFT for reaction path analysis) and molecular docking (e.g., AutoDock Vina for target binding predictions). For instance, ICReDD’s workflow combines computational reaction path searches with machine learning to predict optimal reaction conditions and identify stable intermediates . This approach reduces trial-and-error experimentation and accelerates lead optimization.
Q. How should researchers address contradictory data in synthesis yields or biological activity?
- Statistical validation : Use ANOVA or t-tests to assess reproducibility across multiple batches.
- Parameter optimization : Re-evaluate reaction variables (e.g., solvent purity, temperature gradients) that may affect yields, as highlighted in thiourea cyclization studies .
- Theoretical frameworks : Apply reaction mechanism theories (e.g., Curtin-Hammett principle) to rationalize divergent outcomes .
Q. What mechanistic insights are critical for understanding the compound’s reactivity?
- Cyclization pathways : Probe intermediates via in-situ FTIR or LC-MS to track thiourea-to-heterocycle conversion .
- Electronic effects : Use Hammett plots to correlate substituent electronic properties (σ values) with reaction rates. Thiophenyl groups, being electron-rich, may accelerate cyclization via resonance stabilization .
- Solvent effects : Polarity and proticity influence transition states; DFT calculations can model solvent interactions to guide condition selection .
Methodological Considerations
- Data reproducibility : Maintain detailed logs of synthetic conditions (e.g., molar ratios, purification methods) to ensure replicability .
- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies .
- Interdisciplinary collaboration : Combine synthetic chemistry, computational modeling, and bioassay expertise to address complex research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
